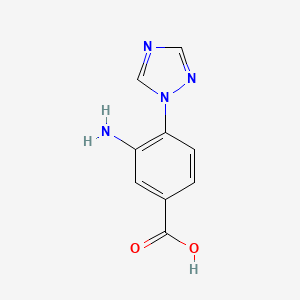

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

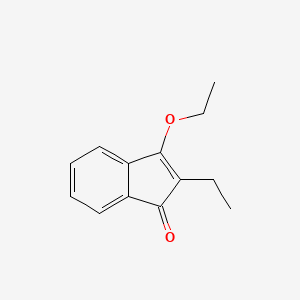

4-Fluoro-1-N,1-N-dimethylbenzene-1,2-diamine, often referred to as FDMA, is a versatile and important chemical compound used extensively in research labs and in many different industrial applications. FDMA is a derivative of dimethylaniline and is composed of a benzene ring with two nitrogen atoms connected by a methylene group. It is a colorless, volatile liquid with a pungent odor and a melting point of -27.3°C. FDMA has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, FDMA has been extensively studied for its potential biomedical applications.

Aplicaciones Científicas De Investigación

1. Fluorescent Nanomaterials for Biological Sensing

- Application Summary: This compound is used in the synthesis of fluorescent nanomaterials, specifically carbon dots (CDs), which are valuable candidates for applications in sensing . These CDs are easily synthesized, show high quantum yield, and are highly biocompatible .

- Methods of Application: The photoluminescence properties of these nanomaterials are strictly dependent on the synthetic and purification methods adopted . The presence of halloysite nanotubes (HNTs), a natural, low cost and biocompatible clay mineral, has been found to be efficient in obtaining small and highly monodispersed CDs without long and tedious purification techniques .

- Results or Outcomes: The use of 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine in the synthesis of CDs has led to the development of highly sensitive, low-cost, and noninvasive fluorescent sensors .

2. Improved Polyimides

- Application Summary: 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine is used in the design of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides . This is done while maintaining the well-known thermal stability and flexibility generally associated with polyimides .

- Methods of Application: The proposed diamines have been prepared through the functionalization of 1,3-bis [(pentafluorobenzyl)oxy]benzene with 4-aminophenol .

- Results or Outcomes: The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction .

3. Enantioselective Fluorination

- Application Summary: 4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine is used in the development of cationic chiral Ru(II)-1,2-diamine complex as a highly efficient catalyst for the enantioselective fluorination of β-keto esters .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Propiedades

IUPAC Name |

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAHUVKVINUZTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1-N,1-N-dimethylbenzene-1,2-diamine | |

CAS RN |

183251-87-8 |

Source

|

| Record name | 4-fluoro-N1,N1-dimethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptane-3-methanamine,endo-(9CI)](/img/no-structure.png)

![L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)](/img/structure/B575766.png)

![5-methyl-N-(prop-2-yn-1-yl)benzo[d]thiazol-2-amine](/img/structure/B575771.png)

![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B575773.png)

![2H,4H,6H-[1,3,5]Trioxepino[6,7-f]benzimidazole](/img/structure/B575774.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide](/img/structure/B575782.png)